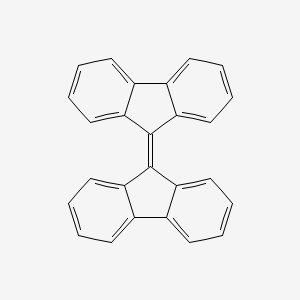

9,9'-Bifluorenylidene

概要

説明

9,9’-Bifluorenylidene is an organic compound with the chemical formula C26H14 . It appears as a yellow crystalline or powdered solid . It has good optical and electrical properties, making it widely used in the field of optoelectronic devices . It can serve as a photosensitizer in organic photovoltaic cells (OPVs) .

Synthesis Analysis

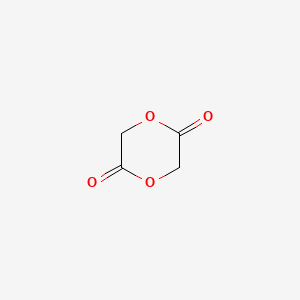

An efficient synthesis method for a new ladder-type conjugated molecule, π-bridged 9,9’-bifluorenylidene dimer (BBF), has been described . This involves the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite, followed by Suzuki–Miyaura cross-coupling to afford arylated derivatives .Chemical Reactions Analysis

Theoretical calculations, absorption spectroscopy, electrochemistry, and fluorescence quenching experiments have been employed to reveal that a ladder-type connection of BBF has all 9,9’-bifluorenylidene subunits contributing to its frontier orbitals, with good electron acceptability .Physical And Chemical Properties Analysis

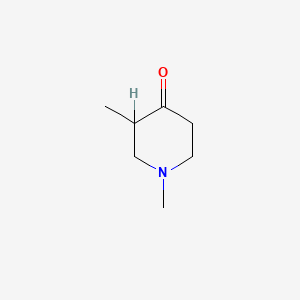

The introduction of the strong electron-withdrawing cyanopyridinone groups as the capping groups can improve the intramolecular charge transfer (ICT) and thus broaden the absorption spectra of the molecules . By changing the connection points of the capping groups in the 9,9’-bifluorenylidene core, the photophysical and electrochemical properties of the compounds can be easily adjusted .科学的研究の応用

Organic Photovoltaics

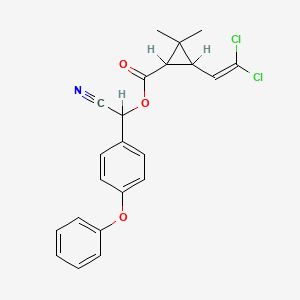

9,9'-Bifluorenylidene has been identified as a flexible electron acceptor in organic photovoltaic cells. Its excited state properties and photokinetics have been extensively studied, revealing ultrafast fluorescence decay and the ability to populate a dark state with distinct vibrational and electronic spectra. These properties are significant for its operation as an electron acceptor and potentially as a molecular switch in photovoltaic applications (Conyard et al., 2014).

Hole-Transporting Materials

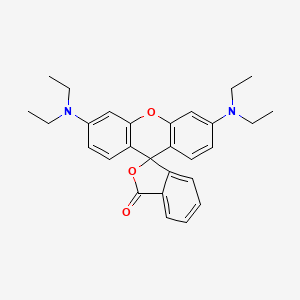

Novel 9,9′-bifluorenylidene derivatives have shown promise as hole-transporting materials in perovskite solar cells. The effect of alkyl chain length on their physical properties has been studied, indicating high thermal stability and the ability to undergo reversible electrochemical oxidation and reduction. Notably, a derivative substituted with ethyl units demonstrated a high device efficiency in perovskite solar cells, surpassing that of spiro-OMeTAD, a commonly used reference material (Kula et al., 2020).

Molecular Orbital Study

A molecular orbital study focused on the conformation and E→Z isomerization of 9,9′-bifluorenylidene derivatives. The twisted conformation was found to be more stable than the folded one, and the isomerization occurs between twisted conformers. This study provides insights into the structural dependence of the rotational barrier of isomerization, crucial for understanding its chemical behavior (Kikuchi et al., 1986).

Carrier-Transport Properties

A helically-twisted ladder-shaped 9,9′-bifluorenylidene cyclic dimer was synthesized to study carrier-transport properties. This structure allows electronic interaction upon redox, affecting the hole transport properties. The π-network in the solid state leads to significant hole transport properties, which are essential for applications in electronic devices (Xu et al., 2018).

Photophysical and Electrochemical Properties

9,9′-bifluorenylidene derivatives containing thiophenyl groups were synthesized to investigate their photophysical and electrochemical properties. These studies, including DFT calculations, provide a comprehensive understanding of their ground state geometries, electronic distributions, and energy levels, which are critical for their potential applications in electronic and photovoltaic devices (Yu et al., 2018).

作用機序

Target of Action

The primary target of 9,9’-Bifluorenylidene is the electron acceptor in organic photovoltaics (OPVs) . The compound’s molecular geometry and spatial state are key factors that determine its photoelectric properties .

Mode of Action

9,9’-Bifluorenylidene interacts with its targets through its conformational structure and steric configuration . The compound’s linear structure of the 4-unit molecule shows a large open circuit voltage (VOC), easy exciton dissociation, and matching energy levels and absorption spectra with the donor .

Biochemical Pathways

The compound affects the photoelectric properties of devices in OPVs . It influences the open circuit voltage (VOC) and key parameters closely relevant to the short-circuit current density (JSC), including the absorption spectrum, electron-hole correlation, driving force, and interface charge separation (kinter-CS) and recombination rate (kinter-CR) .

Pharmacokinetics

The compound’s ladder-type connection contributes to its frontier orbitals, indicating good electron acceptability .

Result of Action

The action of 9,9’-Bifluorenylidene results in large VOC , easy exciton dissociation , matching energy levels and absorption spectra with the donor, and large kinter-CS and small kinter-CR at the donor/acceptor interface . These properties make it an effective electron acceptor in OPVs .

Action Environment

The action, efficacy, and stability of 9,9’-Bifluorenylidene are influenced by its molecular geometry and spatial state . Systematic screening of these factors is an effective strategy for designing high-performance non-fullerene small molecule acceptors .

Safety and Hazards

According to the safety data sheet, one should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes when handling 9,9’-Bifluorenylidene . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The synthesis of ladder-type 9,9’-bifluorenylidene-based conjugated polymer via tandem Suzuki polymerization/Heck cyclization reaction in one-pot represents a new direction in the field . The successes of the synthesized small molecule and polymer compounds indicate that the Pd-catalyzed tandem reaction may be an effective strategy for improving extended π-conjugated materials .

生化学分析

Biochemical Properties

9,9’-Bifluorenylidene plays a significant role in biochemical reactions due to its unique structural and electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, the electron-accepting ability of 9,9’-Bifluorenylidene allows it to participate in redox reactions, where it can act as an electron acceptor. This interaction is crucial in biochemical pathways involving electron transfer. Additionally, 9,9’-Bifluorenylidene can interact with proteins that have electron-rich regions, leading to potential changes in protein conformation and function .

Cellular Effects

The effects of 9,9’-Bifluorenylidene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 9,9’-Bifluorenylidene can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. It can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 9,9’-Bifluorenylidene can impact cellular metabolism by participating in metabolic pathways that involve electron transfer .

Molecular Mechanism

At the molecular level, 9,9’-Bifluorenylidene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, 9,9’-Bifluorenylidene can inhibit enzymes involved in oxidative stress responses by acting as an electron acceptor, thereby reducing the enzyme’s activity. Additionally, 9,9’-Bifluorenylidene can activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The effects of 9,9’-Bifluorenylidene over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 9,9’-Bifluorenylidene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 9,9’-Bifluorenylidene vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, 9,9’-Bifluorenylidene can exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .

Metabolic Pathways

9,9’-Bifluorenylidene is involved in several metabolic pathways, primarily those related to electron transfer and redox reactions. It interacts with enzymes and cofactors that facilitate these processes, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular energy production and overall metabolic activity .

Transport and Distribution

The transport and distribution of 9,9’-Bifluorenylidene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 9,9’-Bifluorenylidene across cellular membranes and ensure its proper localization within the cell. The compound’s distribution can affect its activity and function, with higher concentrations often found in regions with active electron transfer processes .

Subcellular Localization

9,9’-Bifluorenylidene is localized in specific subcellular compartments, where it exerts its biochemical effects. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles, such as mitochondria or the endoplasmic reticulum. The subcellular localization of 9,9’-Bifluorenylidene can influence its activity and function, with different effects observed in various cellular compartments .

特性

IUPAC Name |

9-fluoren-9-ylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYRXGXUBZAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225567 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746-47-4 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

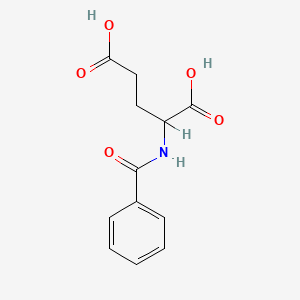

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 9,9'-bifluorenylidene is C26H16, and its molecular weight is 332.40 g/mol.

ANone: Several spectroscopic techniques have been used to characterize this compound, including:

- UV-Vis Spectroscopy: Reveals characteristic absorption bands, with notable bathochromic shifts observed in highly chlorinated derivatives attributed to bond bending and molecular warping. []

- Resonance Raman Spectroscopy: Provides information about the vibronic structure of the lowest electronic excited state. Differences in spectra between solid and solution states suggest varying Franck-Condon overlap integrals. []

- NMR Spectroscopy:

- 1H NMR is used to determine isomer ratios, study conformational changes, and quantify London dispersion interactions in substituted derivatives. [, , ]

- 13C NMR aids in structural elucidation. []

- 19F NMR, in conjunction with computational studies, is used to investigate spin-spin interactions across the "cove" in fluorinated derivatives. []

- ESR Spectroscopy: Confirms the singlet ground state of highly twisted, chlorinated derivatives. []

A: this compound exists primarily in a twisted conformation due to steric hindrance between the two fluorene units. [, ]

A: Yes, this compound can exist as Z and E isomers, with the Z isomer often favored due to attractive London dispersion interactions between the substituents. [, ] The isomerization process can be influenced by factors like substituent size, solvent polarity, and temperature.

A: Substituents, especially at the 1,1'-positions, can significantly impact the twisting angle of the central C=C bond. Bulky substituents can lead to a more twisted conformation. [] The nature of the substituent also affects the Z/E isomer equilibrium, with bulky and rigid groups sometimes favoring the E isomer due to increased Pauli repulsion in the Z form. []

ANone: this compound derivatives have shown promise in various applications, including:

- Organic Photovoltaic Cells (OPVs): this compound can act as an electron acceptor in OPVs, particularly when paired with donor materials like P3HT. [, , , ] Modifications to the this compound core with electron-withdrawing groups can further enhance its electron-accepting ability. [, , , ]

- Hole Transporting Materials: Derivatives with amine substituents, like KR216, have been successfully incorporated as hole transporting materials in perovskite solar cells, achieving promising power conversion efficiencies. []

- Molecular Switches: The ultrafast photokinetic properties and the presence of a long-lived dark state suggest potential applications as molecular switches. []

- Columnar Liquid Crystals: Derivatives with long alkoxy chains at peripheral positions can form hexagonal columnar liquid crystalline mesophases, exhibiting ambipolar carrier transport properties. []

ANone: Various synthetic approaches have been developed for this compound derivatives, including:

- Reductive Dimerization: this compound can be synthesized via the reductive dimerization of fluorenone using triethyl phosphite. []

- Pd-Catalyzed Reactions:

- Michael Addition: Fluorene derivatives can undergo Michael addition to this compound, leading to the formation of tribiphenylenepropanes and other oligomers. [, , ]

ANone: this compound can participate in various reactions, including:

- Photochemical reactions: this compound undergoes photo-oxidation to yield 9-fluorenone and other products. []

- Skeletal rearrangements: Under Scholl reaction conditions, twisted polycyclic aromatic hydrocarbons containing this compound units can undergo skeletal rearrangements to form larger polycyclic aromatic hydrocarbons. []

ANone: Computational methods have been employed to:

- Investigate conformational preferences: Calculations have confirmed the twisted conformation as the most stable form of this compound. []

- Study the E→Z isomerization: Calculations have shed light on the mechanism of E→Z isomerization, identifying the 90°-twisted structure as the transition state. []

- Analyze electronic structure: DFT calculations have been used to investigate the impact of substituents on the HOMO and LUMO levels of this compound derivatives. [, , ]

- Quantify London dispersion interactions: Computational methods have been used to understand the contribution of London dispersion forces to the conformational preferences of substituted derivatives. []

A: Yes, some donor-type this compound derivatives have shown evidence of singlet fission in OPV devices, as indicated by the magnetic field dependence of photocurrent. []

A: The twisting angle of the central C=C bond significantly influences the electronic structure, impacting the HOMO-LUMO gap and consequently, the optoelectronic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)